N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified as a derivative of dihydropyridine, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a furan ring and a hydroxyl group, contributing to its potential pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 276.29 g/mol .
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be achieved through various methods, including:
The synthetic route typically involves multiple steps, including the formation of intermediates through condensation reactions followed by cyclization. Specific catalysts like copper salts or bases such as potassium carbonate may be employed to facilitate these transformations .
The molecular structure of N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented using various notations:
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CO2)O
GODDVLUMHBULDS-UHFFFAOYSA-N
These notations provide insight into the arrangement of atoms within the molecule, highlighting functional groups such as the carboxamide and hydroxyl groups .
The compound's structural features include:
N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several chemical reactions:
Reactions involving this compound often require controlled conditions to prevent degradation or side reactions. The use of mild reagents and solvents is advisable to maintain compound integrity during synthesis and application .
The mechanism of action for N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is linked to its interaction with biological targets:
Data supporting these mechanisms often derive from in vitro studies assessing binding affinities and functional assays .
The physical properties of N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:
Key chemical properties encompass:
Relevant analyses include spectral data (NMR, IR) confirming functional groups and structural integrity .
N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific applications:
Its diverse applications highlight the importance of this compound in ongoing research within medicinal chemistry and pharmacology .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: